4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Description
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with an azepine ring. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol . The compound is often studied in its hydrochloride salt form (CAS: 1057338-58-5), which has a molar mass of 220.10 g/mol .
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-6-1-3-10-4-2-7(6)11-5-12-8/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHZQHQQIQMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer and antiviral activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 173458-87-2
- Molecular Formula : C10H10ClN3
- Molecular Weight : 207.66 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- The compound has shown promise as a PARP inhibitor in cancer treatment. PARP inhibitors are known for their ability to induce synthetic lethality in cancer cells by targeting DNA repair mechanisms.
- In vitro studies have demonstrated that this compound can effectively induce apoptosis in cancer cell lines such as A549 (lung cancer) with an IC50 value of approximately 1.95 µM .
- Antiviral Activity :
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 1.95 | PARP inhibition leading to apoptosis |
| Antiviral | HIV-1 | Not specified | Potential inhibition of reverse transcriptase |
| Other | Various | Not specified | Further studies required |
Detailed Findings from Recent Research
A study explored the effects of this compound on various cancer cell lines and found that it not only inhibited cell proliferation but also altered the expression of apoptosis-related proteins such as Cleaved-Caspase 3. The results indicated a significant reduction in PAR levels upon treatment with increasing concentrations of the compound .
In another investigation focusing on structure-activity relationships (SAR), derivatives of similar compounds were synthesized and evaluated for their antiproliferative effects against human tumor cell lines. The findings suggested that modifications to the core structure could enhance biological activity .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains underexplored; however, preliminary studies suggest favorable characteristics similar to established PARP inhibitors like rucaparib. Toxicological assessments indicate moderate acute oral toxicity levels .
Comparison with Similar Compounds
Core Structural Variations
- Key Observations: The fusion position (e.g., [4,5-d] vs. [4,5-b]) alters ring strain and electronic properties. For example, pyrimido[4,5-b]azepine () has a different hydrogen-bonding propensity compared to the [4,5-d] isomer.
Substituent Effects
- Chlorine vs. Other Halogens: The 4-Cl group in the target compound is a common electrophilic site for nucleophilic substitution, similar to 4-chloro-thienopyrimidines ().
Physicochemical Properties
Analytical Data
- Key Observations: The target compound lacks reported melting points and solubility data, unlike its benzo- and thieno-fused analogs . Hydrogen Bonding: C-H···O and N-H···O interactions stabilize crystal structures in analogs (), but such data are absent for the target compound.
Reported Activities
Q & A
Q. What advanced techniques validate the compound’s thermodynamic stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air.
- Forced Degradation Studies : Expose the compound to heat, light, or humidity and analyze degradation products via HPLC-MS.
- Computational Stability Prediction : Use software like Gaussian to calculate bond dissociation energies and predict oxidative susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
